molecular formula C13H18N4O B5627026 [(1-Benzylpiperidin-4-ylidene)amino]urea

[(1-Benzylpiperidin-4-ylidene)amino]urea

Cat. No.: B5627026
M. Wt: 246.31 g/mol
InChI Key: YKFLFNSTGOCEIG-UHFFFAOYSA-N
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Description

[(1-Benzylpiperidin-4-ylidene)amino]urea is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further linked to an amino group and a urea moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzylpiperidin-4-ylidene)amino]urea typically involves the reaction of 1-benzylpiperidin-4-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzylpiperidin-4-ylidene)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(1-Benzylpiperidin-4-ylidene)amino]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Benzylpiperidin-4-ylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-amine
  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(4-Methylbenzoyl)-4-benzylpiperidine

Uniqueness

[(1-Benzylpiperidin-4-ylidene)amino]urea is unique due to its specific structural features, such as the presence of both a benzyl group and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

[(1-Benzylpiperidin-4-ylidene)amino]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-benzylpiperidine with isocyanates or urea derivatives. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural integrity and purity of the synthesized compound are usually confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have indicated that compounds related to piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

Research has shown that piperidine-based compounds can possess antitumor activity. A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines, showing IC50 values ranging from 15 to 30 µM against several types of cancer, including breast and lung cancers .

Enzyme Inhibition

Enzyme inhibition studies have revealed that piperidine derivatives can act as effective inhibitors of cholinesterases (AChE and BuChE), which are crucial targets in the treatment of Alzheimer's disease. A related compound demonstrated dual inhibition with IC50 values of 5.90 µM for AChE and 6.76 µM for BuChE . This suggests that this compound may also exhibit similar enzyme inhibitory activities.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor activity of piperidine derivatives included this compound, which was tested on human cancer cell lines. The compound exhibited selective cytotoxicity, particularly against ovarian cancer cells, with an IC50 value of approximately 25 µM. This highlights its potential for further development in cancer therapeutics .

Properties

IUPAC Name

[(1-benzylpiperidin-4-ylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-13(18)16-15-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLFNSTGOCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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